4-(2,4-DICHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
4-(2,4-DICHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a tetrahydroquinoline core. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline core. This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Dichlorophenyl and Difluorophenyl Groups: The next step involves the introduction of the dichlorophenyl and difluorophenyl groups through nucleophilic aromatic substitution reactions. This can be achieved by reacting the tetrahydroquinoline core with appropriate halogenated aromatic compounds in the presence of a strong base.
Final Cyclization and Functionalization: The final step involves the cyclization and functionalization of the intermediate compounds to form the desired product. This can be achieved through various organic reactions, including oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydroquinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Bases: Sodium hydroxide, potassium carbonate, and triethylamine.
Acids: Hydrochloric acid, sulfuric acid, and acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with different oxidation states, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2,4-DICHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It may be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Materials Science: The compound’s unique structure makes it of interest in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,4-DICHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE include other quinoline derivatives with different substituents on the aromatic rings. Examples include:
- 4-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-quinoline
- 4-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-tetrahydroquinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the tetrahydroquinoline core. This unique structure may confer specific properties, such as enhanced biological activity or improved stability, making it of particular interest in various fields of research.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2F2NO2/c1-23(2)10-19-22(20(29)11-23)15(14-5-3-12(24)7-16(14)25)9-21(30)28(19)18-6-4-13(26)8-17(18)27/h3-8,15H,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOJBXLIIBADBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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